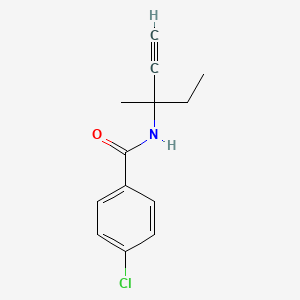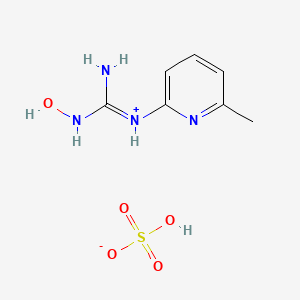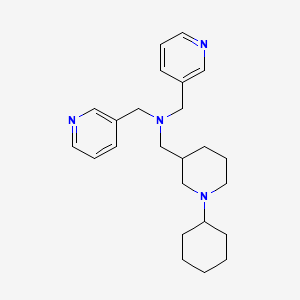
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. Therefore, BTK inhibitors have been developed as potential therapies for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Wirkmechanismus
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BTK signaling, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This specificity reduces the risk of adverse events and improves the safety profile of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. In addition, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide an attractive candidate for further development as a therapeutic agent for B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. This makes 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide a valuable tool for studying the role of BTK in B-cell biology and the pathogenesis of B-cell malignancies. However, one limitation of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide is its potential for off-target effects on other kinases, which may complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab studies.
Zukünftige Richtungen
There are several potential future directions for the development of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies. These studies will provide important information on the clinical utility of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide and its potential as a therapeutic agent. Second, further preclinical studies are needed to optimize the dosing and scheduling of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, as well as to explore its potential for combination therapy with other agents. Finally, additional research is needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify new targets for the treatment of B-cell malignancies.
Synthesemethoden
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide can be synthesized using a four-step process. First, 4-chloro-3-nitrobenzoic acid is reacted with 1-ethyl-1-methylprop-2-yn-1-ol to form the corresponding ester. Second, the ester is reduced to the alcohol using lithium aluminum hydride. Third, the alcohol is reacted with 4-chlorobenzoyl chloride to form the benzamide. Finally, the nitro group is reduced to the amino group using palladium on carbon and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in CLL and NHL cell lines. In vivo studies have demonstrated that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-13(3,5-2)15-12(16)10-6-8-11(14)9-7-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCHSQULBAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![4-[(3-methoxy-1-piperidinyl)carbonyl]-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine](/img/structure/B6079869.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)





![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)